Ethyl 1-(2-fluoropyridin-3-yl)-5-hydroxy-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(2-fluoropyridin-3-yl)-5-hydroxy-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is of significant interest due to its unique chemical structure, which includes a fluoropyridine moiety and a pyrazole ring. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-fluoropyridin-3-yl)-5-hydroxy-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Fluorination of Pyridine:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-fluoropyridin-3-yl)-5-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 1-(2-fluoropyridin-3-yl)-5-hydroxy-1H-pyrazole-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 1-(2-fluoropyridin-3-yl)-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.
3-Fluoropyridine: Another fluorinated pyridine with a different substitution pattern.
Fluoropyrazoles: Compounds with a fluorine atom in the pyrazole ring.
Uniqueness
Ethyl 1-(2-fluoropyridin-3-yl)-5-hydroxy-1H-pyrazole-3-carboxylate is unique due to the combination of a fluoropyridine moiety and a pyrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H10FN3O3 |
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Molecular Weight |
251.21 g/mol |
IUPAC Name |
ethyl 2-(2-fluoropyridin-3-yl)-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C11H10FN3O3/c1-2-18-11(17)7-6-9(16)15(14-7)8-4-3-5-13-10(8)12/h3-6,14H,2H2,1H3 |
InChI Key |
XWNHVSQAISKTFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(N1)C2=C(N=CC=C2)F |
Origin of Product |
United States |
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